2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
Properties
CAS No. |
1251566-39-8 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-22-5-3-2-4-16(22)13-28-24(31)15-6-11-21-19(12-15)23-20(14-27-21)25(32)30(29-23)18-9-7-17(26)8-10-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
MSZRZQXYGDAJDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs described in the literature. Below is a detailed comparison based on substituent effects, synthetic strategies, and inferred properties:
Key Observations:
Core Structure Influence :
- The pyrimidoindol-4-one core (Target and Compound 3 ) is distinct from the thiazolidin-4-one scaffold ( ). The former may confer rigidity and planar aromaticity, favoring interactions with biological targets like kinases, while the latter’s sulfur-rich structure could enhance redox activity.
The 8-methoxy group in the Target may improve solubility compared to Compound 3’s 8-fluoro substituent, which could enhance membrane permeability .
Synthetic Parallels: Both the Target and compounds utilize ethanol reflux for synthesis, suggesting shared thermochemical stability . However, purification via DMF–EtOH ( ) implies higher polarity than the Target, which may require alternative solvent systems.
Biological Implications :
- Compound 3’s fluorinated aromatic groups are associated with enhanced binding to hydrophobic enzyme pockets in molecular docking studies , whereas the Target’s isoxazole-thioether moiety might engage in π-π stacking or sulfur-mediated interactions.
Limitations:
- Direct pharmacological or crystallographic data for the Target compound are absent in the provided evidence. Comparisons rely on structural analogs, and properties are extrapolated.
Preparation Methods
Indole Precursor Functionalization
The synthesis begins with ethyl 3-aminoindole-2-carboxylate (I ), which undergoes:
- N1-Protection : SEM (2-(trimethylsilyl)ethoxymethyl) protection under basic conditions (NaHMDS, THF, 0°C → RT)
- Cyclocondensation : Reaction with β-ketoester derivatives (e.g., ethyl acetoacetate) in acidic media (HCl/EtOH) to form the pyrimidone ring
Key Reaction Parameters (Table 1):
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N1-SEM | SEM-Cl, NaHMDS | 0 → 25 | 2 | 92 |
| Cyclization | HCl/EtOH | 80 | 12 | 78 |
Thioether Side Chain Installation
Sulfur Nucleophile Generation
The C2-thiol precursor is prepared via:
Suzuki-Miyaura Cross-Coupling
The [(3,5-dimethylisoxazol-4-yl)methyl] group is introduced via:
- Isoxazole Boronate Preparation (Scheme 1):
- Coupling Conditions :
Optimization Data (Table 2):
| Boronate | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4b | Pd(PPh3)4 | 88 | 96% |
| 4c | PdCl2(dtbpf) | 82 | 94% |
Critical Process Considerations
Regioselectivity Challenges
Purification Strategies
- SEM Deprotection : TBAF/THF (0°C, 1 h) followed by silica gel chromatography
- Final Compound : Recrystallization from EtOAc/hexanes (3:7) yields >99% purity by HPLC
Analytical Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-9), 6.94 (d, J=8.8 Hz, 1H, H-7), 4.52 (s, 2H, SCH2), 3.89 (s, 3H, OCH3), 2.41 (s, 3H, isoxazole-CH3)
- HRMS : m/z 483.1847 [M+H]+ (calc. 483.1851)
Thermal Properties :
Scale-Up and Industrial Relevance
The reported two-step coupling approach enables gram-scale synthesis:
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